N,N-dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine
Description
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-20(2)13-8-17-9-14(19-13)23-11-3-6-21(10-11)15(22)12-7-16-4-5-18-12/h4-5,7-9,11H,3,6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVYPYKSUIMVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine typically involves multiple steps, including the formation of the pyrazine and pyrrolidine rings, followed by their coupling. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to the formation of a pyrrolopyrazine derivative . The reaction conditions often include moderate temperatures and the use of solvents like methanol or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
N,N-dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues with Pyrazine/Pyrrolidine Linkages
Key Observations :
- The target compound exhibits a higher molecular weight (340.39 g/mol) compared to simpler analogs like 6-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-amine (206.29 g/mol), due to its extended pyrazine-2-carbonyl group .
Pyrazine Derivatives with Bioactive Substituents
Key Observations :
- The trifluoromethoxy and nitro groups in 6-Methyl-2-nitro-8-((2-(trifluoromethoxy)benzyl)oxy)imidazo[1,2-a]pyrazine () enhance electrophilicity compared to the target compound’s dimethylamino group, which may influence reactivity or metabolic stability .
- The carbohydrazonic acid derivative () demonstrates how pyrazine-carbohydrazide linkages can introduce hydrogen-bonding capabilities, a feature absent in the target compound .
Pyrimidine-Based Analogues
Key Observations :
- Pyrimidine analogs like 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine () often incorporate halogen or nitro groups for enhanced electronic effects, contrasting with the target compound’s dimethylamino group .
- The acetamide-linked pyrazine in N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide () highlights the versatility of pyrazine scaffolds in forming hydrogen-bonding networks .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis would likely involve coupling a pyrrolidin-3-yloxy-pyrazine intermediate with pyrazine-2-carbonyl chloride, analogous to methods in for pyrrolidine-functionalized pyridines .
- SAR Insights: The dimethylamino group in the target compound may enhance solubility compared to nitro or chloro substituents in analogs (e.g., ), but could reduce electrophilic reactivity .
Biological Activity
N,N-dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine is a synthetic compound belonging to the class of heterocyclic amines. Its unique molecular structure, which includes pyrazine and pyrrolidine moieties, positions it as a compound of interest in medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Molecular Structure
The compound's chemical formula is , indicating the presence of multiple nitrogen and oxygen heteroatoms that contribute to its biological properties. The structure is characterized by:
- A pyrazine core .
- A dimethylamino group .
- An ether linkage to a pyrrolidine ring.
Biological Activity
This compound exhibits promising biological activities, particularly in the following areas:
1. Antitumor Activity
Preliminary studies suggest that this compound may possess significant antitumor properties. Pyrazole derivatives, including those related to this compound, have shown inhibitory activity against various cancer targets such as BRAF(V600E) and EGFR, which are critical in tumor growth and progression .
2. Anti-inflammatory Effects
Research indicates that compounds with similar structures can exhibit anti-inflammatory activities. The modulation of inflammatory pathways may be a potential therapeutic application for this compound .
3. Antibacterial Properties
The compound's structural features suggest potential antibacterial activity, similar to other pyrazole derivatives that have been documented to possess such properties .
Case Study 2: In Vitro Testing Against Pathogens
In vitro testing of pyrazole analogs has shown significant activity against various bacterial strains. This aligns with the expectation that N,N-dimethyl derivatives could also demonstrate similar antibacterial efficacy .
Research Findings Summary Table
Q & A
What are the recommended synthetic routes for N,N-dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine, and how can reaction yields be optimized?
Basic Research Question
The synthesis typically involves a multi-step approach:
Core Pyrazine Formation : Construct the pyrazine ring via cyclization of diamino precursors or functionalization of pre-existing pyrazine derivatives.
Pyrrolidine-3-yloxy Substituent Introduction : Utilize nucleophilic aromatic substitution (SNAr) to attach the pyrrolidine-3-yloxy group, often under basic conditions (e.g., NaH in DMF) .
Pyrazine-2-carbonyl Acylation : React the pyrrolidine nitrogen with pyrazine-2-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .
Optimization Tips :
- Use catalysts like Pd(OAc)₂ for coupling reactions to enhance regioselectivity .
- Purify intermediates via column chromatography (silica gel, EtOAc/hexane gradient) to minimize side products .
What analytical techniques are critical for confirming the structure and purity of this compound?
Basic Research Question
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates. For example, the pyrrolidine protons should show distinct splitting patterns (~δ 3.0–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, particularly for the pyrrolidine ring and acyl group orientation .
How does the pyrrolidine-pyrazine acyl group influence the compound’s pharmacokinetic properties compared to piperidine analogs?
Advanced Research Question
The pyrrolidine ring (5-membered) versus piperidine (6-membered) impacts:
- Solubility : Pyrrolidine’s smaller ring reduces lipophilicity, potentially enhancing aqueous solubility compared to piperidine derivatives .
- Bioavailability : The acyl group may improve membrane permeability via hydrogen bonding with biological targets .
Methodological Insight : - Compare logP values (experimental or computational) to quantify lipophilicity differences.
- Conduct permeability assays (e.g., Caco-2 cell monolayers) to assess absorption .
What strategies can resolve contradictory data on the compound’s efficacy in different in vitro models?
Advanced Research Question
Discrepancies may arise from:
- Assay Conditions : Variations in pH, serum protein content, or cell line specificity. For example, serum albumin may bind the compound, reducing free concentrations .
- Metabolic Stability : Differences in cytochrome P450 activity across cell models.
Resolution Steps : - Standardize assay protocols (e.g., uniform serum-free media).
- Perform metabolite profiling (LC-MS/MS) to identify degradation products .
How can structure-activity relationship (SAR) studies guide the optimization of this compound for selective kinase inhibition?
Advanced Research Question
Focus on modifying:
- Pyrazine Substituents : Replace dimethylamine with bulkier groups (e.g., cyclopropyl) to enhance steric hindrance and selectivity .
- Acyl Linker : Substitute pyrazine-2-carbonyl with heteroaromatic carboxamides (e.g., quinoline) to modulate binding affinity .
Experimental Design : - Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
- Validate with kinase inhibition assays (e.g., ADP-Glo™ for IC₅₀ determination) .
What are the challenges in scaling up the synthesis while maintaining enantiomeric purity of the pyrrolidine moiety?
Advanced Research Question
Key challenges include:
- Racemization : During acylation or purification steps, the chiral center in pyrrolidine may epimerize.
Solutions : - Use chiral catalysts (e.g., BINAP-Pd complexes) in asymmetric synthesis steps .
- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
